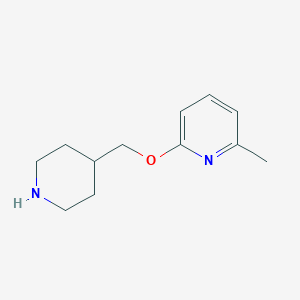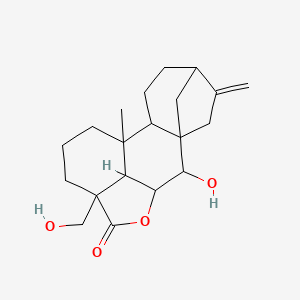
7,18-Dihydroxykaurenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7, 18-Dihydroxykaurenolide belongs to the class of organic compounds known as diterpene lactones. These are diterpenoids containing a lactone moiety. 7, 18-Dihydroxykaurenolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7, 18-dihydroxykaurenolide is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 7, 18-dihydroxykaurenolide can be found in cereals and cereal products. This makes 7, 18-dihydroxykaurenolide a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
1. Biosynthesis Studies
7,18-Dihydroxykaurenolide has been a subject of interest in studies related to the biosynthesis of gibberellins, a group of diterpenoid acids that regulate growth and influence various developmental processes in plants. In early research, it was shown that 7-hydroxykaurenolide could be transformed into 7,18-dihydroxykaurenolide by Gibberella fujikuroi (Cross, Galt, & Norton, 1968). Another study found that ent-kaur-6,16-diene afforded 7-hydroxykaurenolide and ent-18-hydroxykaur-6,16-diene afforded 7,18-dihydroxykaurenolide on incubation with Gibberella fujikuroi (Fraga et al., 1982).
2. Diterpene Research
The compound has also been explored in the context of diterpene research. For instance, the microbiological hydroxylation of 7α- and 7β-hydroxykaurenolide led to the formation of various dihydroxykaurenolides, including 7,18-dihydroxykaurenolide (Hanson, Savona, & Siverns, 1974). In addition, studies on kaurenolide biosynthesis in cell-free systems from Cucurbita maxima seeds identified 7,18-dihydroxykaurenolide as a significant product (Hedden & Graebe, 1981).
3. Plant Growth Studies
Investigations into the effect of plant growth retardants on the biosynthesis of diterpenes by Gibberella fujikuroi revealed that certain conditions almost completely suppressed the biosynthesis of gibberellic acid and diterpenes like 7,18-dihydroxykaurenolide (Cross & Myers, 1969).
4. Enzymatic Studies
The compound has also been involved in studies exploring the enzymatic processes in fungi. For example, a study on microbial transformation of ent-kaurenoic acid and its derivatives by the SG138 mutant of Gibberella fujikuroi noted the production of various hydroxylated kaurenolides, including 7,18-dihydroxykaurenolide (Barrero et al., 2001).
Propriétés
Numéro CAS |
7758-47-6 |
|---|---|
Nom du produit |
7,18-Dihydroxykaurenolide |
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-hydroxy-13-(hydroxymethyl)-1-methyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-13(20)18(2)6-3-7-19(10-21)15(18)14(16(20)22)24-17(19)23/h12-16,21-22H,1,3-10H2,2H3 |
Clé InChI |
RDUNXXWNAKBVER-UHFFFAOYSA-N |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO |
SMILES canonique |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO |
melting_point |
215-217°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



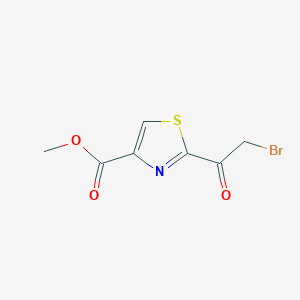
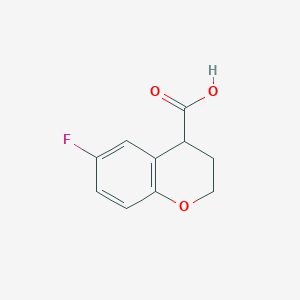
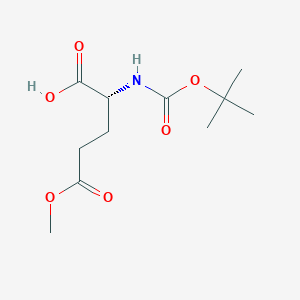
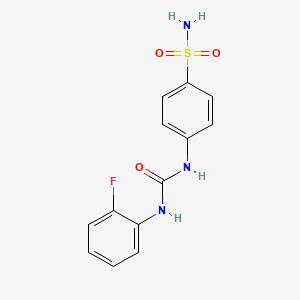


![[2-(17-hydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B1660424.png)
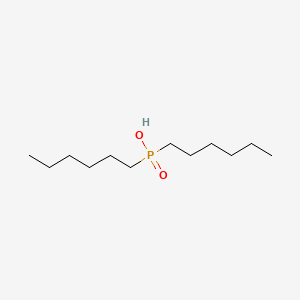

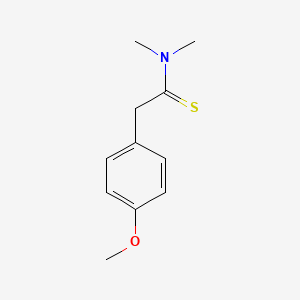


![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)
